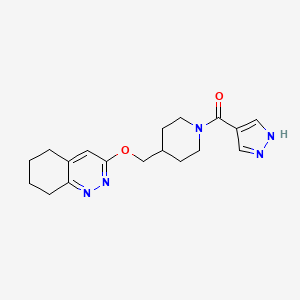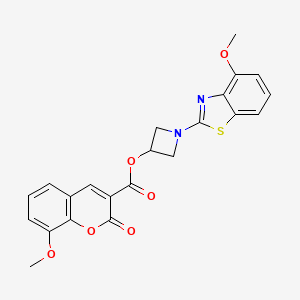
(1H-pyrazol-4-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound known as (1H-pyrazol-4-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone is a sophisticated molecule exhibiting unique structural features. Its composition of pyrazole, piperidine, and tetrahydrocinnoline moieties makes it an intriguing subject for various scientific research applications, ranging from medicinal chemistry to industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
To synthesize (1H-pyrazol-4-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone, researchers typically start with the formation of the pyrazole ring, which is then functionalized to introduce the methanone group. The 5,6,7,8-tetrahydrocinnoline moiety can be synthesized through reduction reactions, often utilizing hydrides or catalytic hydrogenation under controlled conditions. The final step involves the linking of these moieties through careful manipulation of protecting groups and reactive intermediates to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the synthesis of this compound might involve continuous flow processes, which enhance efficiency and reproducibility. Robust purification steps, such as recrystallization and column chromatography, are employed to achieve the desired product with minimal impurities.
化学反応の分析
Types of Reactions
The compound can undergo a variety of chemical reactions, including:
Oxidation: The methanone moiety can be oxidized to form carboxylic acid derivatives.
Reduction: The ketone group can be reduced to alcohol using agents like sodium borohydride.
Substitution: Various nucleophiles can attack the methanone carbon, leading to a range of substitution products.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and strong nucleophiles like organolithium compounds for substitution reactions. Reactions are typically performed under an inert atmosphere to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include pyrazole derivatives, reduced alcohol forms, and substituted methanones, each varying based on the specific reagents and conditions employed.
科学的研究の応用
(1H-pyrazol-4-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone has garnered interest in multiple fields:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Biology: Researchers investigate its potential as a ligand in biochemical assays due to its ability to interact with various biological targets.
Medicine: Preliminary studies suggest its application in drug development, targeting specific pathways in disease models.
Industry: Its stable structure makes it suitable for use in material science, including the development of new polymers and coatings.
作用機序
The exact mechanism of action depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, modulating their activity. The compound’s multiple rings and functional groups allow it to form stable interactions with various molecular targets, influencing pathways critical to disease progression or biological processes.
類似化合物との比較
Compared to other compounds with similar structures, such as (1H-pyrazol-3-yl)(4-(((5,6,7,8-tetrahydroquinolin-2-yl)oxy)methyl)piperidin-1-yl)methanone, (1H-pyrazol-4-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone stands out due to the specific positioning of functional groups, which can significantly impact its reactivity and biological interactions. Similar compounds may share some properties but differ in their overall efficacy and applicability in research or industry.
Overall, this compound offers a unique blend of stability, reactivity, and versatility, making it a valuable compound in various scientific domains.
特性
IUPAC Name |
1H-pyrazol-4-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c24-18(15-10-19-20-11-15)23-7-5-13(6-8-23)12-25-17-9-14-3-1-2-4-16(14)21-22-17/h9-11,13H,1-8,12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRUHEPFEJILTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C(=O)C4=CNN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-(4-fluorophenyl)-8-(3-methoxyphenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2700361.png)
![2-Amino-2-[3-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B2700363.png)
![4-(2-Hydroxy-3-indan-5-yloxypropyl)-1-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B2700365.png)
![(4E)-4-[(3-chloro-4-methoxyphenyl)methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B2700367.png)
![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2700369.png)
![N-[2-(diethylamino)ethyl]-4-(hydrazinecarbonyl)benzene-1-sulfonamide](/img/structure/B2700373.png)




![ethyl 4-{2-[({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}methyl)sulfanyl]acetyl}piperazine-1-carboxylate](/img/structure/B2700381.png)
![3-tert-butyl-1-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2700382.png)

![(1-Methyl-1-azaspiro[3.3]heptan-6-yl)methanamine](/img/structure/B2700384.png)
